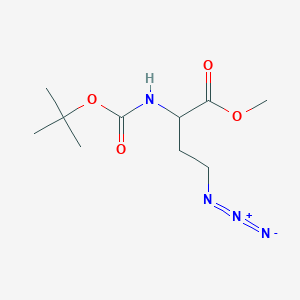

(S)-Methyl 4-azido-2-(Boc-amino)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(16)13-7(8(15)17-4)5-6-12-14-11/h7H,5-6H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQHQNKUOJENPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Methyl 4-azido-2-(Boc-amino)butanoate chemical properties

Executive Summary

(S)-Methyl 4-azido-2-(Boc-amino)butanoate (also known as Boc-Azidohomoalanine methyl ester or Boc-Aha-OMe ) is a critical non-canonical amino acid derivative used extensively in bio-orthogonal chemistry and peptidomimetics. Structurally, it is a methionine surrogate where the sulfur-methyl thioether is replaced by an azide moiety.

This substitution endows the molecule with unique reactivity: the azide group is chemically inert under physiological conditions but reacts specifically and rapidly with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with phosphines via Staudinger ligation. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol from L-homoserine, and rigorous safety standards for handling organic azides.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | Methyl (2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

| Common Name | Boc-L-Azidohomoalanine methyl ester (Boc-Aha-OMe) |

| CAS Number | 120042-14-0 |

| Molecular Formula | |

| Molecular Weight | 258.28 g/mol |

| SMILES | CC(C)(C)OC(=O)NC(=O)OC |

Physical Properties

-

Physical State: Typically a pale yellow to colorless oil; may crystallize upon prolonged storage at -20°C.

-

Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, Methanol, DMSO). Sparingly soluble in water.

-

Chirality: L-configuration (S). Enantiomeric purity is critical for biological applications.

-

Stability: Stable at room temperature for short periods. Long-term storage requires -20°C under inert atmosphere (Ar/N2) to prevent Boc-deprotection or azide decomposition.

Synthetic Route & Mechanistic Insight

The most robust synthesis of Boc-Aha-OMe avoids the use of diazo transfer reagents (which can be hazardous) and instead utilizes a nucleophilic substitution on a protected homoserine derivative.

Validated Synthesis Protocol

Precursor:

Step 1: Mesylation (Activation)

The primary hydroxyl group of Boc-homoserine methyl ester is converted into a good leaving group (mesylate) using methanesulfonyl chloride (MsCl).

-

Reagents: MsCl, Triethylamine (

), DCM ( -

Conditions:

to RT.[1]

Step 2: Azidation (Displacement)

The mesylate is displaced by the azide anion (

-

Reagents: Sodium Azide (

), DMF or DMSO.[2] -

Conditions:

(Controlled heating). -

Stereochemistry: The reaction occurs at the

-carbon, remote from the

Synthesis Workflow Diagram

Caption: Two-step synthesis of Boc-Aha-OMe preserving alpha-carbon chirality.

Handling & Safety: The Azide Factor[2][7][8]

Working with organic azides requires strict adherence to safety protocols to prevent explosive decomposition.[3][4][5][6]

Stability Calculation (Rule of Three)

The safety of an organic azide is estimated using the Carbon/Nitrogen ratio equation:

- (1 amine + 3 azide)

Verdict: The ratio is 3.5 , which is

Mandatory Safety Protocols

-

No Metal Spatulas: Avoid contact with metals (especially Cu, Pb) to prevent formation of highly explosive metal azides.[6] Use Teflon or plastic tools.

-

Solvent Restrictions: Do not use halogenated solvents (DCM,

) for long-term storage or rotary evaporation at high temperatures, as di- and tri-azidomethane can form (though less likely with this specific structure, it is best practice). -

Heat Limit: Do not heat above

. Decomposition generally begins > -

Waste Disposal: Quench excess azide with mild oxidants or specific reduction protocols before disposal. Never pour azide solutions down the drain (reacts with lead pipes).

Applications in Drug Discovery & Chemical Biology

Bio-orthogonal Labeling ("Click" Chemistry)

Boc-Aha-OMe is a primary building block for "Clickable" peptides. Once incorporated into a peptide (after deprotection), the azide side chain serves as a handle.

-

Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Partner: Terminal alkynes linked to fluorophores, drugs, or affinity tags (e.g., Biotin-alkyne).

-

Product: 1,4-disubstituted 1,2,3-triazole linkage (stable, rigid, mimics a peptide bond).

Peptidomimetics

The triazole ring formed from Aha can mimic the electronic and steric properties of an amide bond, making Aha-derived peptides useful for:

-

Stabilizing alpha-helices.

-

Creating protease-resistant peptide drugs.

Click Chemistry Pathway

Caption: Mechanism of CuAAC conjugation utilizing the Aha side chain.

Experimental Protocol: Synthesis of Boc-Aha-OMe

Based on modified procedures from Link et al. (2007).

Materials

- -Boc-L-homoserine methyl ester (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.1 eq)

-

Sodium Azide (

) (2.0 eq)[2] -

Triethylamine (

) (1.5 eq) -

Dichloromethane (DCM) (Anhydrous)

-

Dimethylformamide (DMF) (Anhydrous)

Procedure

Step A: Mesylation

-

Dissolve Boc-L-homoserine methyl ester in anhydrous DCM (

) under nitrogen atmosphere. -

Cool the solution to

in an ice bath. -

Add

followed by dropwise addition of MsCl. -

Stir at

for 30 min, then allow to warm to RT for 2 hours. -

Workup: Wash with

HCl, saturated

Step B: Azidation

-

Dissolve the crude mesylate in anhydrous DMF (

). -

Add

(Caution: Toxic solid).[2] -

Heat the mixture to

(Do not exceed -

Workup: Dilute with Ethyl Acetate (

) and wash extensively with water (5x) to remove DMF and excess azide. -

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Yield: Typically 70–85%.

References

-

Link, A. J., Vink, M. K., & Tirrell, D. A. (2007).[7] Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor.[7] Nature Protocols, 2(8), 1884–1887.[7]

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797–3800.

-

PubChem Database. (2023). Compound Summary for CID 10260212 (Related Azidohomoalanine derivatives).

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. uvic.ca [uvic.ca]

- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Guide to NMR Characterization of Boc-Protected Azido Amino Acids

Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Structural elucidation, purity assessment, and self-validating protocols.[1]

Executive Summary & Strategic Context

Boc-protected azido amino acids (e.g., Boc-L-Azidohomoalanine, Boc-Lys(N3)-OH, Boc-4-Azidoproline) are critical intermediates in peptidomimetics and bio-orthogonal chemistry ("Click" chemistry). Their dual functionality—an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a chemoselective azide moiety—requires rigorous characterization to ensure downstream synthetic success.

This guide moves beyond basic spectral assignment. It establishes a self-validating NMR workflow designed to detect subtle synthetic failures, such as incomplete diazotransfer, Boc-deprotection, or racemization, which are often invisible to low-resolution LC-MS.

Structural Logic & Chemical Shift Diagnostics[2]

Understanding the electronic influence of the Boc and Azido groups is prerequisite to accurate assignment.

The Boc Group Signature

The Boc group (

-

H NMR: A sharp singlet integrating to 9 protons, typically found at 1.44 ± 0.05 ppm (CDCl

-

C NMR: Three diagnostic signals:

-

Methyl carbons: ~28.3 ppm (intense signal).

-

Quaternary carbon (

-O): ~79-81 ppm . -

Carbamate carbonyl (

): ~155-157 ppm .[2]

-

The Azide Group ( ) Signature

The azide group is electron-withdrawing but lacks protons, making it "silent" in

-

-Effect (

-

-Effect (

Experimental Protocol: The Self-Validating Workflow

This protocol integrates sample preparation with real-time quality control logic.

Sample Preparation

-

Solvent Selection:

-

CDCl

: Preferred for fully protected esters. Provides sharp peaks but may obscure amide protons. -

DMSO-

: Mandatory for free acids (Boc-AA-OH) to prevent aggregation and visualize the carbamate NH proton (~7.0 ppm).

-

-

Concentration: Dissolve 15–20 mg of compound in 0.6 mL of solvent. High concentration is vital for detecting the quaternary Boc carbon in

C scans.

Acquisition Parameters[4]

-

H NMR: 16 scans, 2s relaxation delay (

- C NMR: >512 scans. Ensure broad-band decoupling is active.

-

2D Validation (Optional):

HSQC is recommended if the

Workflow Diagram

The following diagram illustrates the logical flow from crude isolation to validated material.

Figure 1: Self-validating NMR characterization workflow for Boc-protected azido amino acids.

Data Interpretation & Quantitative Analysis

H NMR Assignment Table (Example: Boc-Lys(N )-OH)

Solvent: DMSO-

| Proton Assignment | Chemical Shift ( | Multiplicity | Integral | Diagnostic Value |

| Boc Methyls | 1.37 | Singlet (s) | 9H | Purity Ref: Set this to 9.00. |

| 1.20 – 1.60 | Multiplet (m) | 4H | Overlap region; confirm with 2D COSY. | |

| 1.50 – 1.70 | Multiplet (m) | 2H | Diastereotopic effects may split this. | |

| 3.28 | Triplet (t) | 2H | Critical: Confirm azide presence. | |

| 3.80 – 3.95 | Multiplet (m) | 1H | Verify chirality (sharpness implies purity). | |

| Carbamate NH | 6.90 – 7.10 | Doublet (d) | 1H | Disappears in CD |

| Carboxylic OH | 12.0+ | Broad (br) | 1H | Often invisible due to exchange. |

C NMR Assignment Table

| Carbon Assignment | Chemical Shift ( | Diagnostic Note |

| Boc Methyls | 28.2 | Intense signal. |

| 22.0 – 29.0 | Aliphatic chain. | |

| 30.0 – 32.0 | ||

| 51.1 | Identity Check: Distinct from amine precursor (~40 ppm). | |

| 53.0 – 55.0 | ||

| Boc Quaternary | 78.0 – 80.0 | Weak intensity; requires sufficient scans. |

| Boc Carbonyl | 155.5 | Carbamate. |

| Acid Carbonyl | 174.0 | Carboxylic acid. |

Troubleshooting & Impurity Profiling

A "clean" spectrum can still hide impurities. Use these specific checks:

-

The "9:1" Rule: Integrate the Boc singlet (1.37 ppm) against the

-proton (3.90 ppm).-

Ratio = 9.0 : 1.0

High Purity. -

Ratio > 9.0 : 1.0

Presence of Boc-removal byproducts (e.g., tert-butyl alcohol, -

Ratio < 9.0 : 1.0

Partial Boc deprotection (free amine).

-

-

The Azide Shift Check: In

C NMR, zoom into the 40–60 ppm region.-

Signal at ~51 ppm : Product (Azide).

-

Signal at ~39-40 ppm : Unreacted Amine (Starting Material).

-

Action: If 40 ppm signal exists, the diazotransfer reaction was incomplete.

-

-

Residual Solvents: Common synthesis solvents must be quantified.

-

DMF: Methyls at 2.73/2.89 ppm; CH at 7.95 ppm.

-

DCM: Singlet at 5.76 ppm (in DMSO-

).

-

Structure-Shift Relationship Diagram

Figure 2: Influence of functional groups on NMR chemical shifts in Boc-azido amino acids.

References

- Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800.

-

University of Wisconsin-Madison. (n.d.). Boc-group Chemical Shifts in NMR. Reich Collection. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of (S)-Methyl 4-azido-2-(Boc-amino)butanoate

Executive Summary

This technical guide provides a rigorous framework for the mass spectrometric analysis of (S)-Methyl 4-azido-2-(Boc-amino)butanoate , a critical non-canonical amino acid derivative widely employed in bio-orthogonal "Click Chemistry" (CuAAC) and solid-phase peptide synthesis (SPPS).

Given the molecule's dual lability—specifically the thermal instability of the azide (

Molecular Profile & Physicochemical Properties[1][2][3]

Before establishing MS parameters, one must define the analyte's physical boundaries. The combination of the lipophilic Boc group and the polar azide functionality dictates the ionization strategy.

| Property | Specification |

| IUPAC Name | Methyl (2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

| Molecular Formula | |

| Exact Mass (Monoisotopic) | 258.1328 Da |

| Molecular Weight (Average) | 258.27 Da |

| Key Functional Groups | 1. Azide ( |

| LogP (Predicted) | ~1.2 (Moderately lipophilic due to Boc/Methyl ester) |

Mass Spectrometry Strategy: The "Soft" Approach

Ionization Mode Selection

Recommendation: Electrospray Ionization (ESI) in Positive Mode (

-

Why ESI? Electron Impact (EI) is too energetic (70 eV) and will cause immediate degradation of the azide group (loss of

) and the Boc group, likely resulting in a missing molecular ion ( -

Why Positive Mode? The carbamate nitrogen (Boc-NH-) and the azide motif are proton-receptive. The formation of

at m/z 259.14 is the primary target.

Critical Parameter: Source Temperature

Constraint: The desolvation temperature must be optimized to prevent In-Source Decay (ISD) .

-

Risk: High source temps (

) trigger the thermal elimination of isobutene (from Boc) or -

Protocol: Set source temperature to

and optimize declustering potential (DP) or cone voltage to the lowest setting that maintains signal stability.

Fragmentation Pathways & Spectral Interpretation[3][5][6][7][8]

Understanding the specific neutral losses is the only way to distinguish the intact molecule from its degradation products.

Primary Fragmentation Channels (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule follows two distinct pathways based on energy application.

-

Pathway A: The Boc Collapse (Dominant)

-

Mechanism: McLafferty-type rearrangement or proton-catalyzed elimination.

-

Step 1: Loss of isobutene (

, -56 Da). Peak: m/z 203.1 . -

Step 2: Subsequent loss of

(-44 Da) to yield the free amine. Peak: m/z 159.1 . -

Note: Often, these happen simultaneously, appearing as a direct loss of the Boc group (-100 Da).

-

-

Pathway B: The Azide Release (Diagnostic)

-

Mechanism: Expulsion of molecular nitrogen (

). -

Loss: -28 Da.

-

Observation: This can occur from the parent (

) or, more commonly, from the de-protected fragment (

-

Visualization of Fragmentation Logic

Figure 1: CID Fragmentation Pathway for this compound. The green node (m/z 159) represents the de-protected amine, a stable intermediate often used for quantification.

Experimental Protocol: LC-MS Workflow

This protocol is designed to minimize pre-analytical degradation.

Sample Preparation

-

Solvent: Acetonitrile (ACN) / Water (50:50). Avoid alcohols (MeOH) if storing for long periods to prevent transesterification, though MeOH is acceptable for immediate injection.

-

Concentration:

(tunable based on detector sensitivity). -

Temperature: Keep samples at

in the autosampler.

Chromatographic Separation (UPLC/HPLC)

Direct infusion is risky due to potential ion suppression from synthesis byproducts. A short gradient is preferred.

-

Column: C18 Reverse Phase (e.g., Acquity BEH C18,

). -

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes. The Boc-Azide ester is moderately hydrophobic and will elute mid-gradient.

Analytical Workflow Diagram

Figure 2: LC-MS/MS Workflow emphasizing low-temperature ionization to preserve the azide moiety.

Quality Control & Troubleshooting

The "Ghost Peak" Phenomenon

If you observe a dominant peak at m/z 159 (Des-Boc) or m/z 203 (Des-isobutene) in your MS1 scan (full scan) without applying collision energy, your method is failing.

-

Cause: In-source fragmentation. The source voltage or temperature is too high.

-

Correction: Lower the Cone Voltage/Declustering Potential in 5V increments until the parent ion (259) dominates.

Impurity Profiling

Common synthesis impurities to watch for:

-

Hydrolyzed Ester: (S)-4-azido-2-(Boc-amino)butanoic acid.

-

Shift: -14 Da (Loss of Methyl).

-

m/z: 245.1 .

-

-

Reduced Azide: (S)-Methyl 4-amino-2-(Boc-amino)butanoate.

-

Shift: -26 Da (

). -

m/z: 233.1 .

-

References

-

Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (Definitive guide on ESI mechanisms for labile groups).

-

Jobin, M. L., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[2] Natural Product Reports. (Detailed mechanisms on even-electron fragmentation).

-

National Institute of Standards and Technology (NIST). (2023). "Mass Spectrometry Data Center." (Standard reference for fragmentation patterns of small organic molecules).

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. (Contextual grounding for the utility of azide-functionalized amino acids).

Sources

Precision Engineering of the Proteome: A Technical Guide to Unnatural Amino Acid Incorporation

Executive Summary

The ability to site-specifically incorporate unnatural amino acids (UAAs) into proteins represents a paradigm shift in biochemical engineering, moving beyond the stochastic limitations of cysteine and lysine conjugation. This guide provides a rigorous technical framework for Genetic Code Expansion (GCE), enabling researchers to install bioorthogonal handles, spectroscopic probes, and post-translational modification mimics with atomic precision.

Part 1: The Mechanistic Basis of Genetic Code Expansion

The core of GCE relies on the "orthogonal translation system" (OTS). This system hijacks a nonsense codon (typically the Amber stop codon, UAG) to direct the incorporation of a UAA instead of terminating translation.[1]

The Orthogonal Pair

Success depends on a tRNA/aminoacyl-tRNA synthetase (aaRS) pair that satisfies two strict orthogonality criteria:

-

Inertness to Host: The exogenous aaRS must not aminoacylate endogenous tRNAs, and the exogenous tRNA must not be recognized by endogenous aaRSs.

-

Specificity: The exogenous aaRS must uniquely charge the exogenous tRNA with the specific UAA.

System Architecture

The following diagram illustrates the molecular logic of Amber suppression.

Figure 1: Mechanism of Amber suppression. The orthogonal aaRS charges the tRNA with the UAA, which then competes with Release Factor 1 (RF1) at the ribosome to extend the polypeptide chain.

Selection of the Orthogonal Pair

Choosing the right OTS is the first critical experimental decision.

| Feature | MjTyrRS / MjtRNA | MmPylRS / MmtRNA |

| Origin | Methanocaldococcus jannaschii | Methanosarcina mazei |

| Primary Host | E. coli (Prokaryotes) | E. coli, Mammalian, Yeast |

| Substrate Scope | Aromatic analogues (e.g., pAzF, pAcF) | Lysine derivatives, Aliphatic chains |

| Efficiency | High in E. coli (evolved variants) | Moderate to High; Lower background |

| Limitation | Not orthogonal in Eukaryotes | Large enzyme size; lower solubility |

Part 2: The Chemical Toolkit (Bioorthogonal Handles)

Once the UAA is incorporated, it serves as a "chemical handle" for secondary labeling. The choice of chemistry dictates the reaction speed, biocompatibility, and stability.

Reaction Kinetics & Selection

The second-order rate constant (

| Reaction Type | Reagents | Kinetics ( | Key Application |

| CuAAC (Click) | Azide + Alkyne (Cu(I)) | In vitro labeling (Cu is toxic) | |

| SPAAC | Azide + Strained Alkyne (DBCO) | Live cell surface labeling | |

| SPIEDAC | Tetrazine + TCO | Intracellular, rapid pulse-chase | |

| Photo-crosslinking | Benzophenone / Aryl Azide | N/A (Light activated) | Mapping protein-protein interactions |

Expert Insight: For intracellular labeling, SPIEDAC (Inverse Electron Demand Diels-Alder) is superior due to its extreme speed, allowing labeling at nanomolar concentrations which reduces background noise [1].

Part 3: Experimental Workflow (Protocol for E. coli)

This protocol describes the incorporation of p-azido-L-phenylalanine (pAzF) into a target protein (e.g., GFP) using the MjTyrRS system.

Plasmid Design

-

Plasmid A (Machinery): pEVOL-pAzF (contains MjTyrRS and MjtRNA

).-

Note: The pEVOL system uses both constitutive and inducible (araBAD) promoters to maximize tRNA/RS levels [2].

-

-

Plasmid B (Target): pET-GFP-TAG (Target gene with T7 promoter and TAG codon at permissive site).

Expression Protocol[2]

-

Transformation: Co-transform BL21(DE3) cells with Plasmid A and B. Plate on LB-Agar with Chloramphenicol (Cm, 34 µg/mL) and Ampicillin (Amp, 100 µg/mL).

-

Inoculation: Pick a single colony into 10 mL LB (Cm/Amp) overnight at 37°C.

-

Induction & Incorporation:

-

Dilute overnight culture 1:100 into fresh LB (or 2xYT).

-

Grow to OD

= 0.5 . -

CRITICAL STEP: Add pAzF (dissolved in 0.1M NaOH) to final conc. of 1 mM .

-

Induce RS: Add 0.02% L-Arabinose .

-

Optimization: Lower temperature to 30°C or 25°C and express for 12-16 hours to favor folding over aggregation.

-

-

Harvest: Centrifuge at 5,000 x g for 15 min.

Labeling (SPAAC)

-

Purification: Purify GFP-Azide via Ni-NTA affinity chromatography.

-

Checkpoint: Verify full-length protein vs. truncation product via SDS-PAGE.

-

-

Reaction:

-

Protein conc: 10–50 µM in PBS (pH 7.4).

-

Dye: DBCO-Fluorophore (5–10 equivalents).

-

Incubation: 4 hours at Room Temp or Overnight at 4°C.

-

-

Cleanup: Remove excess dye using a desalting column (e.g., PD-10) or dialysis.

Workflow Visualization

Figure 2: Step-by-step workflow for genetic incorporation and bioorthogonal labeling.

Part 4: Troubleshooting & Optimization

The most common failure mode is low yield due to truncation (premature termination by RF1).

Diagnosing Truncation

Run a Western Blot targeting the C-terminal tag (e.g., His-tag).

-

Band at correct MW: Successful incorporation.

-

No Band: Truncation (RF1 terminated translation at the UAG site before UAA incorporation).

Optimization Matrix

| Problem | Root Cause | Solution |

| Low Yield | RF1 competition | Use C321.ΔA strain (RF1 knockout) [3]. |

| Background Labeling | Non-specific dye binding | Perform negative control (WT protein without UAA). |

| Precipitation | UAA insolubility | Dissolve UAA in NaOH or DMSO; add slowly to culture. |

| Plasmid Loss | Metabolic burden | Maintain antibiotic selection; use fresh transformants. |

Part 5: Strategic Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

Traditional ADCs (lysine/cysteine conjugation) result in heterogeneous mixtures (Drug-to-Antibody Ratio, DAR 0–8). GCE allows the installation of pAcF or pAzF at precise sites, enabling the production of ADCs with exact DARs (e.g., exactly 2.0) . This homogeneity significantly improves pharmacokinetics and therapeutic index [4].

19F-NMR Conformational Probes

Incorporating Trifluoromethyl-phenylalanine allows researchers to use 19F-NMR to monitor protein conformational changes in real-time. Unlike fluorescence, this does not perturb the protein structure due to the small size of the fluorine modification, providing high-fidelity structural data during ligand binding screens.

References

-

Lang, K. & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins.[1][3][4][5][6][7][8] Chemical Reviews, 114(9), 4764–4806. [Link]

-

Young, T. S., et al. (2010). An enhanced system for unnatural amino acid incorporation in E. coli.[1][2][3][7][9] Journal of Molecular Biology, 395(2), 361–374. [Link]

-

Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357–360. [Link]

-

Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.[10] Proceedings of the National Academy of Sciences, 109(40), 16101–16106. [Link]

Sources

- 1. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]

- 2. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. mdpi.com [mdpi.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pure.psu.edu [pure.psu.edu]

- 9. biorxiv.org [biorxiv.org]

- 10. Incorporation of Unnatural Amino Acids into protein Service - Profacgen [profacgen.com]

(S)-Methyl 4-azido-2-(Boc-amino)butanoate CAS number and structure

A Versatile Scaffold for Bioorthogonal Chemistry and Proteomics[1]

Executive Summary

(S)-Methyl 4-azido-2-(Boc-amino)butanoate (CAS: 359781-97-8), often referred to as Boc-Aha-OMe (Boc-Azidohomoalanine methyl ester), is a critical intermediate in the synthesis of non-canonical amino acids (NCAAs) and peptidomimetics. Its structural core—an aliphatic azide—serves as a bioorthogonal handle, enabling "Click Chemistry" (CuAAC) and Staudinger ligations.

This guide details the physicochemical properties, validated synthetic protocols, and safety frameworks required to utilize this compound in drug discovery and proteomic profiling (e.g., BONCAT/FUNCAT methodologies).

Chemical Identity & Physicochemical Properties[2][3]

The compound is a derivative of L-homoserine where the gamma-hydroxyl group has been replaced by an azide moiety. It functions as a methionine surrogate in biological systems due to the steric similarity between the azido group (–N₃) and the thioether (–S–CH₃) of methionine.

Table 1: Technical Specifications

| Property | Specification |

| IUPAC Name | Methyl (2S)-4-azido-2-{[(tert-butoxy)carbonyl]amino}butanoate |

| Common Name | Boc-Aha-OMe; Boc-L-azidohomoalanine methyl ester |

| CAS Number | 359781-97-8 (Methyl Ester) / 120042-14-0 (Free Acid) |

| Molecular Formula | C₁₀H₁₈N₄O₄ |

| Molecular Weight | 258.28 g/mol |

| Physical State | Colorless to pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO, DMF; Insoluble in water |

| Stability | Stable at -20°C; Azide group is heat-sensitive (avoid >80°C) |

| SMILES | CC(C)(C)OC(=O)NC(=O)OC |

Validated Synthetic Protocol

The synthesis of this compound is typically achieved via the functionalization of Boc-L-Homoserine methyl ester . The protocol below is a self-validating system: every step produces a distinct intermediate confirmable by TLC or NMR, ensuring process control.

Core Logic: The "Activate-and-Displace" Strategy

Direct azidation of alcohols is difficult. Therefore, the hydroxyl group of homoserine is first converted to a mesylate (a superior leaving group), followed by nucleophilic substitution (

Workflow Diagram

Caption: Step-wise synthesis from Boc-Homoserine. Blue indicates starting material; Green indicates final product.

Detailed Methodology

Pre-requisites:

-

Safety: Perform all steps in a fume hood. Azides are potentially explosive; use a blast shield.

-

Reagents: Boc-L-Homoserine, Methanol (anhydrous), TMSCl (Trimethylsilyl chloride), Methanesulfonyl chloride (MsCl), Triethylamine (

), Sodium Azide (

Step 1: Methyl Ester Formation (if starting from acid)

-

Dissolve Boc-L-Homoserine (10 mmol) in anhydrous MeOH (30 mL).

-

Cool to 0°C. Add TMSCl (2.2 equiv) dropwise. Mechanism: TMSCl reacts with MeOH to generate anhydrous HCl in situ.

-

Stir at RT for 12 hours. Monitor by TLC (EtOAc/Hexane).

-

Concentrate in vacuo to yield Boc-L-Homoserine methyl ester as a crude oil.

Step 2: Mesylation (Activation)

-

Dissolve the crude ester (10 mmol) in anhydrous DCM (50 mL).

-

Add Triethylamine (1.5 equiv) and cool to 0°C.

-

Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 10 mins.

-

Stir for 1 hour at 0°C.

-

Workup: Wash with 1N HCl, sat.

, and brine. Dry over-

Checkpoint: The product should be a solid/oil corresponding to the O-mesyl derivative.

-

Step 3: Azidation (

Displacement)

-

Dissolve the mesylate (10 mmol) in anhydrous DMF (20 mL).

-

Add Sodium Azide (

) (2.0 equiv).[1] Caution: -

Heat to 50°C for 4–6 hours. Note: Do not exceed 80°C to prevent decomposition.

-

Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3x). Wash organic layer extensively with water (to remove DMF) and brine.

-

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

-

Yield: Typically 70–85% overall.

Applications in Drug Discovery & Chemical Biology

This compound is a "masked" amino acid. Once deprotected (removal of Boc/Methyl ester), it becomes L-Azidohomoalanine (AHA) , a powerful tool for proteomic labeling.

BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging)

Researchers use the free acid form of this compound to label newly synthesized proteins in cell culture.

-

Incorporation: Cells are starved of Methionine and fed AHA. The cellular machinery (MetRS) accepts AHA due to structural similarity.

-

Tagging: The azide-labeled proteins are reacted with an alkyne-fluorophore via Click Chemistry.

-

Analysis: Fluorescence microscopy or mass spectrometry identifies the nascent proteome.

"Click" Chemistry Mechanism

The azide group undergoes a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage.

Caption: The CuAAC reaction pathway forming a stable triazole conjugate.

Safety & Handling: The "Rule of Two"

Working with organic azides requires strict adherence to safety protocols to prevent explosion hazards.

The "Rule of Two" Stability Check

For an organic azide to be considered non-explosive, the number of carbon (

For this compound (

-

Ratio:

Verdict: The compound is STABLE (Ratio > 3).[2] However, the following precautions are mandatory:

-

Heat: Do not heat reaction mixtures above 80°C.

-

Concentration: Do not distill azides to dryness on a rotary evaporator; always leave a small amount of solvent or use a stream of nitrogen.

-

Incompatibility: Avoid contact with strong acids (forms hydrazoic acid,

, which is highly toxic and explosive) and heavy metals (forms metal azides).

References

-

Link, A. J., Vink, M. K. S., & Tirrell, D. A. (2007).[3] Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor.[3] Nature Protocols, 2(8), 1884–1887.[3]

-

Splendid Lab. (n.d.). (2S)-N-Boc-2-amino-4-azido-butanoic Acid Methyl Ester Product Page. Splendid Lab CRO.

-

Santa Cruz Biotechnology. (n.d.). 2(S)-Amino-4-azido-butanoic Acid (CAS 120042-14-0).[4][5] SCBT.

-

Pharmaffiliates. (n.d.). (2S)-N-Boc-2-amino-4-azido-butanoic Acid Methyl Ester (CAS 359781-97-8).[6][7] Pharmaffiliates Analytics.

- Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Boc-4-azido- L -homoalanine = 97 CE 1217459-14-7 [sigmaaldrich.com]

- 3. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2(S)-Amino-4-azido-butanoic Acid | CAS 120042-14-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Precision Purity Analysis of (S)-Methyl 4-azido-2-(Boc-amino)butanoate

A Senior Scientist’s Technical Guide

Executive Summary

(S)-Methyl 4-azido-2-(Boc-amino)butanoate (CAS: 359781-97-8) is a critical non-canonical amino acid derivative, widely utilized as a "click chemistry" handle in peptide synthesis and drug conjugation. Its structural integrity hinges on two distinct purity metrics: chemical purity (absence of elimination by-products and precursors) and stereochemical purity (maintenance of the (S)-enantiomer configuration).

This guide departs from standard template reporting to address the specific stability and safety challenges inherent to organic azides. It provides a self-validating analytical framework designed for high-stakes drug development environments.

Part 1: Critical Safety & Stability Protocol

⚠️ HAZARD ALERT: Organic Azide Handling While this compound (C₁₀H₁₈N₄O₄) satisfies the "Rule of Six" (14 non-hydrogen atoms / 4 nitrogens = 3.5 ≥ 3), it remains an energy-rich molecule.

-

Thermal Limit: Do not heat above 40°C during sample preparation.

-

Solvent Restriction: Avoid halogenated solvents (DCM/CHCl₃) in the presence of sodium azide residues to prevent formation of explosive di/tri-azidomethane.

-

Metal Contact: Use non-metallic spatulas (Teflon/Ceramic) to avoid heavy metal azide formation.

Part 2: Impurity Profiling & Origin Analysis

To validate purity, one must understand the genesis of impurities. The synthesis typically proceeds via nucleophilic substitution of a leaving group (Mesylate/Tosylate) on a Homoserine derivative.

Key Impurities:

-

The "Crotonate" (Elimination Product): Formed via E2 elimination competing with the Sɴ2 azide displacement.

-

The Hydrolyzed Acid: Methyl ester hydrolysis product.

-

The (R)-Enantiomer: Resulting from base-catalyzed racemization during the substitution or esterification steps.

Figure 1: Impurity Genesis Pathway

Caption: Mechanistic origin of critical impurities during the azidation of homoserine derivatives.

Part 3: Chemical Purity Analysis (RP-HPLC)

Objective: Quantify the target molecule and separate it from the des-azido elimination product (Impurity A) and precursors.

Method Strategy

The azide group is weakly chromophoric but detectable at low UV (210 nm). However, the Boc group and ester carbonyl provide sufficient signal. A C18 column is standard, but acidic mobile phases are mandatory to suppress silanol interactions with the amine carbamate.

Detailed Protocol

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | High surface area for resolution of structurally similar elimination products. |

| Mobile Phase A | 0.1% H₃PO₄ in Water | Phosphoric acid provides better baseline stability at 210 nm than TFA. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Low viscosity and UV cutoff.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Gradient | 0-2 min: 10% B; 2-20 min: 10%→90% B; 20-25 min: 90% B. | Shallow gradient required to separate the target from the slightly less polar elimination product. |

| Detection | UV 210 nm (Primary), 254 nm (Secondary) | 210 nm captures the amide/ester backbone; Azide has a weak stretch ~280nm but 210 is more sensitive. |

| Sample Diluent | 50:50 Water:Acetonitrile | Matches initial gradient strength to prevent peak distortion. |

System Suitability Criteria:

-

Resolution (

): > 1.5 between Target and Impurity A (Crotonate). -

Tailing Factor (

): 0.9 < -

RSD (Area): < 1.0% (n=5 injections).

Part 4: Stereochemical Purity (Chiral HPLC)

Objective: Determine Enantiomeric Excess (% ee). The (S)-enantiomer is the active pharmaceutical ingredient (API) precursor; the (R)-enantiomer is a critical impurity.

Method Strategy

Protected amino acids (Boc-esters) separate well on polysaccharide-based stationary phases. Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD or IA) is the gold standard for this class.

Detailed Protocol

-

Technique: Normal Phase HPLC (or SFC for higher throughput).

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

-

Note: No acidic additive is usually needed for Boc-esters, but 0.1% TFA can sharpen peaks if tailing occurs.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 25°C.

-

Detection: UV 210 nm.

Expected Elution Order: Typically, for N-Boc-amino acid methyl esters on Chiralpak AD, the L-isomer (S) elutes before the D-isomer (R), but this must be experimentally verified using a racemic standard (Rac-Methyl 4-azido-2-(Boc-amino)butanoate).

Figure 2: Analytical Workflow

Caption: Parallel workflow for simultaneous chemical and stereochemical validation.

Part 5: Structural Verification & Safety Screening

To ensure the material is safe for downstream scale-up, specific non-chromatographic tests are required.

-

IR Spectroscopy (Azide Confirmation):

-

Marker: Strong, distinct absorption band at 2100–2110 cm⁻¹ (asymmetric azide stretch).

-

Pass Criteria: Presence of peak confirms azide integrity; absence suggests decomposition.

-

-

Residual Sodium Azide (Safety):

-

Test: Silver Nitrate precipitation test (Qualitative) or Ion Chromatography (Quantitative).

-

Limit: < 0.1% w/w (NaN₃ is highly toxic and shock-sensitive).

-

-

NMR (¹H, 300/400 MHz, CDCl₃):

-

Diagnostic Signals:

- 1.44 (s, 9H, Boc).

- 3.78 (s, 3H, OMe).

- 3.40 (t, 2H, -CH₂-N₃).

- 5.1-5.3 (br d, 1H, NH).

-

Verification: Integration ratio of Methyl ester (3H) to Azide methylene (2H) must be 1.5:1. Deviation implies hydrolysis or elimination.

-

References

-

Synthesis & Impurity Context

-

Chiral Separation Methodology

-

Safety of Organic Azides

- Analytical Standards: FDA Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics." (Regulatory basis for the System Suitability criteria defined in Part 3).

Sources

Solubility and Stability of Boc-Protected Amino Acid Esters: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of N-α-tert-butyloxycarbonyl (Boc) protected amino acid esters , a critical class of intermediates in peptide synthesis, medicinal chemistry, and prodrug development.[1] Unlike free amino acids, these fully protected species (N-masked, C-masked) exhibit distinct physicochemical properties driven by the lipophilic nature of the Boc and ester moieties. This guide details their solubility profiles in organic media, stability matrices under acidic/basic conditions, and validated protocols for their synthesis and manipulation, designed for researchers requiring high-fidelity control over peptide assembly.

Physicochemical Profile: Solubility & Aggregation

The Lipophilic Shift

The introduction of the Boc group (

Mechanism of Solubility:

-

Solute-Solvent Interaction: The carbamate NH of the Boc group acts as a hydrogen bond donor, while the carbonyl oxygens (ester and carbamate) act as acceptors.

-

Solvent Selection: Polar aprotic solvents (DMF, DMSO) and moderately polar solvents (DCM, EtOAc) are ideal. Non-polar solvents (Hexane) are often used as anti-solvents for precipitation.

Solubility Data Matrix

The following table summarizes the solubility behavior of standard Boc-amino acid esters (e.g., Boc-Phe-OMe, Boc-Gly-OBzl) at 25°C.

| Solvent Class | Representative Solvent | Solubility Status | Application Note |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary solvent for synthesis and liquid-phase coupling. |

| Esters | Ethyl Acetate (EtOAc) | High | Preferred for extraction and recrystallization workups. |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Used for difficult sequences or aggregation-prone residues. |

| Alcohols | Methanol, Ethanol | Moderate to High | Useful for hydrogenation (Bzl removal) or transesterification. |

| Ethers | Diethyl Ether, THF | Moderate | Ether is often used to precipitate products from DCM/EtOAc. |

| Hydrocarbons | Hexanes, Petroleum Ether | Insoluble | Standard anti-solvent for inducing crystallization. |

| Aqueous | Water, Buffers | Insoluble | Allows for aqueous wash steps to remove salts/impurities. |

Aggregation Phenomena

While Boc-amino acid esters are generally soluble, "beta-sheet" type aggregation can occur in longer peptide esters or specific residues (e.g., Boc-Ile-Ala-OMe).

-

Mitigation: Use "Magic Solvents" like DCM:TFE (Trifluoroethanol) (4:1) or add chaotropic salts (LiCl) to disrupt intermolecular H-bonds.

Stability Matrix: Orthogonality & Degradation

The utility of Boc-amino acid esters lies in the orthogonality between the N-terminal protection (Acid Labile) and the C-terminal protection (Base/Hydrogenolysis Labile).

Chemical Stability Map

| Reagent/Condition | Boc Group Stability | Ester Group Stability (OMe/OEt) | Result/Mechanism |

| TFA (neat or 50% in DCM) | Unstable (Cleaved) | Stable | Selective N-deprotection. Forms amine-TFA salt. |

| HCl (4M in Dioxane) | Unstable (Cleaved) | Stable | Selective N-deprotection. Forms amine-HCl salt. |

| NaOH / LiOH (aq) | Stable | Unstable (Hydrolyzed) | Saponification to free acid (Boc-AA-OH). |

| Diisopropylethylamine (DIEA) | Stable | Stable | Standard base for coupling reactions. |

| H2 / Pd-C | Stable | Stable (OMe/OEt) ; Unstable (OBzl) | Hydrogenolysis removes Benzyl esters selectively. |

| Temperature (>80°C) | Moderate Risk | Stable | Thermal decomposition of Boc to isobutene is possible.[2] |

Mechanism of Cleavage

Understanding the mechanism is vital for troubleshooting incomplete deprotections or side reactions.

Diagram 1: Orthogonal Cleavage Pathways

The following diagram illustrates the divergent pathways for removing the Boc group versus the Ester group.

Figure 1: Orthogonal cleavage pathways. Acid removes the N-terminal Boc group, while base removes the C-terminal Ester.

Experimental Protocols

Protocol A: Synthesis of Boc-Amino Acid Methyl Esters

This protocol uses Thionyl Chloride (

Reagents: L-Amino Acid, Methanol (anhydrous), Thionyl Chloride,

-

Esterification:

-

Chill 50 mL anhydrous Methanol to 0°C.

-

Dropwise add 1.2 eq

(Caution: Exothermic, HCl gas evolution). -

Add 10 mmol Amino Acid.[2] Stir at Room Temp (RT) for 12h.

-

Concentrate in vacuo to yield

.

-

-

Boc Protection:

-

Suspend the ester salt in DCM (50 mL).

-

Add 2.2 eq TEA (to neutralize HCl and free the amine).

-

Add 1.1 eq

. Stir 4h at RT.

-

-

Workup:

Protocol B: Solubility & Stability Testing

For drug development, verifying the stability of the ester in plasma-simulating fluids or specific solvents is crucial.

Step-by-Step Assessment:

-

Preparation: Dissolve 5 mg Boc-AA-Ester in 0.5 mL solvent (e.g., DMSO-d6 for NMR, or MeOH for HPLC).

-

Stress Test (Base Stability): Add 2 eq of 1M NaOH. Monitor by TLC (SiO2, 1:1 EtOAc/Hex) every 15 mins.

-

Observation: Disappearance of high Rf spot (Ester) and appearance of baseline spot (Acid).

-

-

Stress Test (Acid Stability): Add 10% TFA. Monitor by TLC.[4]

-

Observation: Disappearance of UV-active spot (if aromatic) or stain response change (Ninhydrin active after Boc removal).

-

Troubleshooting & Optimization

Racemization Risk

Racemization is a critical failure mode, particularly for Histidine (His) and Cysteine (Cys) esters.

-

Mechanism: Base-catalyzed proton abstraction from the

-carbon, often facilitated by oxazolone formation. -

Prevention:

-

Use "weak" bases like Collidine or N-Methylmorpholine (NMM) instead of TEA/DIEA during coupling.

-

Keep temperatures low (0°C) during base addition.

-

Use urethane protection (like Boc) which is less prone to oxazolone formation than amide protection (e.g., Acetyl).

-

Handling "Oily" Esters

Many Boc-amino acid esters (especially aliphatic ones like Leu, Ile, Val) are oils at room temperature, making purification difficult.

-

DCHA Salt Method: If saponified to the free acid, convert to the Dicyclohexylamine (DCHA) salt to induce crystallization [1].[5]

-

High-Vac Drying: Oils often contain trapped solvent. Dry under high vacuum (<1 mbar) for 24h to solidify or obtain a stable gum.

Diagram 2: Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent system for synthesis or purification.

Figure 2: Decision tree for solvent selection based on process requirements.

References

-

BenchChem. Purification of Boc-Protected Amino Acids by Recrystallization. Technical Support Center. Link

-

Sigma-Aldrich. BOC-ON Technical Bulletin: Reagents for Boc-Amino Acid Synthesis. Link

-

RSC Publishing. Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 2013.[1][6] Link

-

Boc Sciences. BOC-Amino Acids: Properties and Applications.

-

National Institutes of Health (NIH). Racemization of alpha-amino acid esters. PubMed. Link

Sources

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Guide: Storage and Handling of (S)-Methyl 4-azido-2-(Boc-amino)butanoate

Executive Summary & Molecular Profile

(S)-Methyl 4-azido-2-(Boc-amino)butanoate (often abbreviated as Boc-Aha-OMe or similar derivatives) is a specialized non-canonical amino acid derivative used primarily in bioorthogonal chemistry. It serves as a "clickable" methionine surrogate, allowing for the metabolic labeling of nascent proteins or the precise chemical modification of peptides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While this compound is chemically stable enough for isolation, the presence of the azido (

Molecular Specifications

| Property | Specification |

| CAS Number | 359781-97-8 |

| Formula | |

| Molecular Weight | 258.27 g/mol |

| Functional Groups | Alkyl Azide, Methyl Ester, Boc-Carbamate |

| Physical State | White to off-white solid (low melting point) or viscous oil |

| Solubility | DCM, DMF, DMSO, MeOH; Insoluble in water |

Safety Architecture: The Azide Stability Calculus

Handling organic azides requires a quantitative assessment of their explosive potential. We utilize the C/N Ratio Rule and the Rule of Six to determine the safety margin for this specific molecule.[1][2]

Theoretical Stability Assessment

The safety of organic azides is governed by the ratio of carbon/oxygen atoms to nitrogen atoms. The standard safety equation is:

[1]For this compound:

- (Carbons): 10

- (Oxygens): 4

- (Nitrogens): 4 (3 in azide group + 1 in amide)

Critical Hazard Vectors

-

Acid Incompatibility (Lethal Risk): Contact with strong acids (e.g., concentrated HCl, TFA) can protonate the azide or hydrolyze the ester/Boc groups. In the presence of acid, azides can form Hydrazoic Acid (

) , a highly volatile, toxic, and explosive gas. -

Metal Sensitivity: Azides can react with transition metals (Copper, Lead, Brass) to form heavy metal azides, which are highly shock-sensitive explosives. Never use metal spatulas.

-

Photodecomposition: Exposure to UV light causes the azide to decompose into a nitrene (

), releasing nitrogen gas (

Storage Protocols: The "Dark-Cold-Dry" Triad

To preserve the integrity of the methyl ester (susceptible to hydrolysis) and the azide (susceptible to photolysis), the following storage system is mandatory.

Environmental Conditions

-

Temperature: Store at -20°C . Long-term storage at 4°C is acceptable for <1 month, but -20°C prevents slow ester hydrolysis.

-

Atmosphere: The container must be backfilled with Argon or Nitrogen . Moisture will hydrolyze the methyl ester to the free acid, altering stoichiometry in coupling reactions.

-

Container: Amber glass vials with PTFE-lined caps. If amber glass is unavailable, wrap clear vials in aluminum foil.

Storage Decision Logic

The following diagram illustrates the decision matrix for receiving and storing the compound.

Figure 1: Logic flow for the intake and long-term storage of azide-functionalized amino acids.

Operational Handling & Synthesis

This section details the "Safe Path" for using the compound in experiments, specifically focusing on weighing and solubilization.

Weighing and Transfer

-

Tooling: Use ceramic, Teflon, or plastic spatulas only. Metal spatulas pose a risk of friction-induced decomposition or trace metal contamination (which can catalyze premature click reactions).

-

PPE: Standard PPE plus a Face Shield is recommended when handling >1g quantities due to the energetic nature of the azide group.

-

Environment: Weigh in a fume hood. Avoid weighing on balances located in direct sunlight.

Solubilization Protocol

The methyl ester is hydrophobic. Proper solvation is required before introduction to aqueous buffers.

-

Primary Solvent: Dissolve in DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to create a high-concentration stock (e.g., 100 mM).

-

Sonication: If the solid is clumpy, use a bath sonicator for <30 seconds. Do not heat.

-

Dilution: Dilute into the aqueous reaction buffer only immediately prior to use.

Waste Disposal (The Zero-Acid Rule)

NEVER pour azide solutions down the drain. Plumbing often contains copper or lead fittings; azides react with these to form heavy metal azides, which can explode when a plumber later works on the pipes.

-

Segregation: Collect all solid and liquid waste in a dedicated container labeled "AZIDE WASTE - NO ACID."

-

Quenching (Small Scale): For trace amounts in glassware, quench with 10% Sodium Nitrite (

) followed by slow addition of dilute sulfuric acid in a fume hood (controlled decomposition), or use a commercial azide quenching kit. Note: This generates toxic gas and should only be done by experienced chemists. For general users, simply segregate the waste for EHS pickup.

Figure 2: Operational workflow emphasizing material compatibility and waste segregation.

Quality Control & Validation

To ensure the compound has not degraded during storage, verify purity using the following markers.

| Method | Expected Result | Failure Mode Indicator |

| TLC | Single spot (Rf ~0.6 in 1:1 Hex/EtOAc) | Multiple spots or streaking (Hydrolysis/Photolysis) |

| IR Spectroscopy | Strong peak at ~2100 cm⁻¹ (Azide stretch) | Disappearance of 2100 cm⁻¹ peak (Azide loss) |

| H-NMR | Singlet at ~3.7 ppm (Methyl ester) | Loss of methyl singlet (Hydrolysis to acid) |

| Appearance | White/Off-white solid | Yellow/Orange discoloration (Nitrene formation) |

References

-

Bräse, S., et al. (2005).[2] Organic Azides: An Explosion of Diversity in Science and Technology. Angewandte Chemie International Edition. Link

-

University of California, Santa Barbara. (n.d.).[2] Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. UCSB Environmental Health & Safety. Link

-

Stanford University. (n.d.). Information on Azide Compounds. Stanford Environmental Health & Safety. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Karlsruhe Institute of Technology (KIT). (2021). Azide Safety Rules (C/N Ratio). IOC-Bräse Research Group. Link

Sources

Methodological & Application

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision Engineering of Biomolecules

The ability to selectively modify proteins and peptides has revolutionized molecular biology and drug development. Among the chemical tools available, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a robust and highly efficient bioorthogonal ligation reaction.[1][2] First described as a prime example of "click chemistry" by Karl Barry Sharpless in 2002, this reaction forms a stable triazole linkage between an azide and a terminal alkyne with remarkable specificity and high yields.[1][3] The power of CuAAC is significantly amplified when combined with the site-specific incorporation of unnatural amino acids (UAAs) bearing either azide or alkyne functionalities. This combination allows for the precise installation of chemical handles at virtually any position within a protein's structure, opening up unprecedented possibilities for creating novel bioconjugates, therapeutic proteins, and tools for biological discovery.[4][]

This guide provides an in-depth exploration of the CuAAC reaction in the context of UAA-modified proteins, offering both the theoretical underpinnings and practical, field-proven protocols.

The Chemistry of CuAAC: A Mechanistic Overview

The CuAAC is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition.[6] While the uncatalyzed reaction is slow and yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the presence of a copper(I) catalyst dramatically accelerates the reaction and exclusively produces the 1,4-disubstituted product.[7] The reaction is compatible with a wide range of functional groups and can be performed in aqueous solutions, making it ideal for biological applications.[1][7]

The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne.[3][8] The azide then coordinates to the copper center, and through a series of steps involving a copper-heterocycle intermediate, the triazole ring is formed.[3][] Protonation then releases the triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue.[3][]

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Incorporating Unnatural Amino Acids: The Gateway to Precision

To leverage CuAAC for protein modification, an azide or alkyne group must first be introduced into the protein of interest. The genetic incorporation of UAAs offers the most precise method for achieving this.[6] This is typically accomplished through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a specific UAA and a unique codon, most commonly the amber stop codon (UAG).[] When the gene for the protein of interest is co-expressed with the engineered aaRS/tRNA pair in the presence of the UAA, the UAA is incorporated at the position encoded by the UAG codon.[11]

Commonly used UAAs for CuAAC include:

-

Azide-containing: p-Azido-L-phenylalanine (AzF), Azidohomoalanine (Aha)[12]

-

Alkyne-containing: p-Ethynyl-L-phenylalanine (EtF), Propargyl-L-lysine (Pra)

Cell-free protein synthesis (CFPS) systems are also a powerful platform for incorporating UAAs, as they bypass the constraints of cell viability and membrane permeability.[3][13]

Experimental Protocols

Part 1: General Considerations and Reagent Preparation

1.1 Catalyst System: The active catalyst is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state. Therefore, CuAAC reactions are typically performed using a Cu(II) salt (e.g., CuSO₄) in the presence of a reducing agent, most commonly sodium ascorbate, to generate Cu(I) in situ.[7][14]

1.2 Ligands for Bioconjugation: Copper ions can be toxic to biological systems and can cause protein degradation through the generation of reactive oxygen species (ROS).[3][7] To mitigate these effects and enhance reaction efficiency, a copper-chelating ligand is essential.[1][7]

| Ligand | Key Features |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Highly water-soluble, stabilizes Cu(I), and protects biomolecules from oxidative damage.[3][15] |

| TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | Highly effective at stabilizing Cu(I) but has lower water solubility than THPTA.[6][15] |

| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | A water-soluble ligand that can accelerate the CuAAC reaction. |

1.3 Stock Solution Preparation:

-

Protein Stock: Prepare your UAA-containing protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines, such as Tris, as they can interfere with the reaction.[16] The protein concentration should ideally be in the range of 1-10 mg/mL.

-

Azide/Alkyne Probe Stock: Dissolve your azide- or alkyne-containing probe (e.g., a fluorescent dye, biotin) in a compatible solvent (e.g., DMSO, water) to a concentration of 1-10 mM.

-

Copper(II) Sulfate Stock: Prepare a 20-100 mM stock solution of CuSO₄ in deionized water.

-

Ligand Stock: Prepare a 100 mM stock solution of THPTA in deionized water.

-

Sodium Ascorbate Stock: Always prepare fresh. Dissolve sodium ascorbate in deionized water to a concentration of 100-300 mM. This solution is prone to oxidation.[17]

Part 2: Step-by-Step CuAAC Protocol for Protein Labeling

This protocol provides a general starting point for the CuAAC labeling of a protein containing an unnatural amino acid. Optimization of reagent concentrations and reaction time may be necessary for your specific protein and probe.

2.1 Reaction Setup:

-

In a microcentrifuge tube, combine the following components in the specified order. It is crucial to add the copper and sodium ascorbate last.

-

UAA-containing protein (to a final concentration of 10-50 µM)

-

Reaction buffer (e.g., PBS, pH 7.4) to bring the reaction to the final volume.

-

Azide or alkyne probe (a 5-20 fold molar excess over the protein is a good starting point).

-

Ligand (e.g., THPTA) to a final concentration of 5 times the copper concentration.

-

Copper(II) sulfate (to a final concentration of 0.25-1 mM).

-

Freshly prepared sodium ascorbate (to a final concentration of 2.5-5 mM).

-

2.2 Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours.[15] For sensitive proteins, the reaction can be performed at 4°C overnight. If your probe is light-sensitive, protect the reaction from light.

-

For reactions in complex biological media like cell lysates, longer incubation times may be required.[17]

2.3 Reaction Quenching and Purification:

-

The reaction can be quenched by adding EDTA to a final concentration of 5-10 mM to chelate the copper.

-

Remove unreacted small molecules, excess copper, and ligand using one of the following methods:

-

Size Exclusion Chromatography (SEC): This is an effective method for separating the labeled protein from smaller reaction components.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer.

-

Spin Filtration: Use a centrifugal filter unit with an appropriate molecular weight cutoff to concentrate the protein and remove small molecules.[15]

-

Caption: A typical experimental workflow for CuAAC-mediated protein labeling.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Labeling | Inefficient UAA incorporation. | Verify UAA incorporation by mass spectrometry. |

| Inactive catalyst (oxidized Cu(I)). | Use freshly prepared sodium ascorbate. Degas solutions to remove oxygen.[15] Consider performing the reaction under anaerobic conditions.[18] | |

| Poor quality of azide/alkyne reagents. | Use high-purity reagents. | |

| Steric hindrance around the UAA. | If possible, choose a different incorporation site for the UAA. | |

| Protein Degradation or Aggregation | Oxidative damage from reactive oxygen species (ROS).[15] | Ensure a sufficient concentration of a protective ligand like THPTA (at least 5:1 ligand to copper ratio).[14][15] Degas all solutions thoroughly.[15] |

| High copper concentration. | Titrate down the copper concentration to the lowest effective level.[15] | |

| Ascorbate-mediated side reactions. | Add aminoguanidine to the reaction to protect arginine residues.[15][19] | |

| Non-specific Labeling | Reaction of the alkyne probe with protein nucleophiles (e.g., cysteines).[16] | Use an alkyne-containing probe and an azide-functionalized protein, as this orientation minimizes non-specific labeling.[16] If using an azide probe, consider blocking free thiols with iodoacetamide prior to the CuAAC reaction.[15] |

Applications in Research and Drug Development

The precision afforded by combining UAA incorporation with CuAAC has a broad impact across various scientific disciplines:

-

Drug Discovery: Creation of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios and attachment sites.[][20]

-

Proteomics: Development of activity-based probes for enzyme profiling and target identification.[21]

-

Biomaterials: Synthesis of well-defined protein-polymer conjugates and hydrogels.

-

Molecular Imaging: Site-specific attachment of fluorescent dyes and imaging agents for tracking proteins in living cells.[22]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition, when paired with the site-specific incorporation of unnatural amino acids, provides a powerful and versatile platform for the precise chemical modification of proteins. By understanding the underlying chemistry and optimizing reaction conditions, researchers can unlock a vast array of possibilities for creating novel biomolecules with tailored properties and functions. This guide serves as a comprehensive resource to facilitate the successful application of this transformative technology.

References

-

Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

-

Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61(123), 19810-19827. [Link]

-

Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393. [Link]

-

Kim, C. H., & Kim, D. (2017). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecules and cells, 40(10), 701–710. [Link]

-

Ting, A. Y., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(10), 2004-2015. [Link]

-

Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 149–161. [Link]

-

Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]

-

Abdeljabbar, D. M. (2012). The Incorporation of Azide-bearing Unnatural Amino Acids into Proteins for Bio-orthogonal Reactions. Princeton University. Retrieved from [Link]

-

Zhang, S., Li, J., & Zhang, L. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and protocols, 4(2), 31. [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

Ting Laboratory. (2013, July 25). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Retrieved from [Link]

-

Li, J., Lin, S., & Chen, P. R. (2013). CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. International journal of molecular sciences, 14(12), 24594–24615. [Link]

-

RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. Retrieved from [Link]

-

Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. OUCI. [Link]

-

Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 37(10), 2045–2053. [Link]

-

Finn, M. G., & Fokin, V. V. (2010). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in enzymology, 478, 259–283. [Link]

-

Kumar, A., Li, K., & Cai, C. (2011). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed "Click" reaction with a water-soluble bis(triazole) ligand. Chemical communications (Cambridge, England), 47(10), 2829–2831. [Link]

-

Wang, Y., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 677-693. [Link]

-

Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell, 163(5), 1054–1066. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Kálay, M., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(10), 2416-2425. [Link]

-

Wright, M. H., & Cravatt, B. F. (2014). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules, 19(2), 1677–1693. [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 4. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]

- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]

- 7. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 11. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 12. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 13. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. vectorlabs.com [vectorlabs.com]

- 18. experts.illinois.edu [experts.illinois.edu]

- 19. jenabioscience.com [jenabioscience.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing (S)-Methyl 4-azido-2-(Boc-amino)butanoate

Authored by: Gemini, Senior Application Scientist

Introduction: The Advent of Bioorthogonal Chemistry with SPAAC

In the intricate landscape of biological systems, the ability to selectively and efficiently label and conjugate biomolecules without perturbing their native functions is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a revolutionary tool in the field of bioorthogonal chemistry, enabling researchers to forge stable covalent bonds in complex biological milieu.[1][2] This copper-free click chemistry variant circumvents the cytotoxicity associated with traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it an invaluable technique for in vivo studies, live-cell imaging, and the development of sophisticated drug delivery systems.[3]

The driving force behind SPAAC is the immense ring strain of cyclooctyne derivatives, which significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides.[1][4] This allows the reaction to proceed rapidly and with high specificity under physiological conditions.[3][4] The azide and strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems, thus ensuring minimal off-target reactions.[1][2]

This application note provides a comprehensive guide to the use of a specialized azide, (S)-Methyl 4-azido-2-(Boc-amino)butanoate , in SPAAC reactions. This reagent is particularly advantageous for applications requiring the introduction of a protected amino acid moiety, paving the way for advanced bioconjugation strategies in peptide synthesis, protein modification, and drug development.

The Strategic Advantage of this compound in SPAAC

This compound is a chiral building block that incorporates an azide handle for SPAAC, a protected amine (Boc), and a methyl ester. This unique combination of functional groups offers several strategic advantages for researchers:

-

Introduction of a Chiral Center: The inherent chirality of this reagent is crucial for applications where stereochemistry is critical, such as in the synthesis of peptides or peptidomimetics with defined three-dimensional structures.

-

Orthogonal Deprotection Strategies: The Boc protecting group on the amine and the methyl ester provide orthogonal handles for further chemical modifications. The Boc group can be removed under acidic conditions, while the methyl ester can be hydrolyzed under basic conditions, allowing for sequential and site-specific derivatization.

-

Versatility in Bioconjugation: This reagent can be used to label peptides and proteins, or to conjugate them to other molecules of interest, such as imaging agents, drug molecules, or nanoparticles.[3][5]

-

Enhanced Solubility and Handling: The Boc and methyl ester groups can improve the solubility of the molecule in organic solvents, facilitating reaction setup and purification.

Core Principles and Mechanism of SPAAC

The SPAAC reaction is a concerted [3+2] cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne). The significant release of ring strain from the cyclooctyne provides the thermodynamic driving force for the reaction to proceed without the need for a catalyst.[4][] This results in the formation of a stable triazole linkage.

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Protocol 1: General Procedure for SPAAC using this compound and a DBCO-functionalized Molecule

This protocol outlines a general method for the conjugation of this compound to a molecule functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

-

DBCO-functionalized molecule of interest (e.g., DBCO-PEG-NHS ester, DBCO-biotin)

-

Anhydrous, degassed reaction solvent (e.g., DMSO, DMF, or a mixture of acetonitrile/water)

-

Reaction vessel (e.g., glass vial with a magnetic stir bar)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Analytical instruments for reaction monitoring (e.g., TLC, LC-MS, NMR)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Reagent Preparation:

-

Dissolve the DBCO-functionalized molecule in the chosen reaction solvent to a final concentration of 1-10 mM. The choice of solvent will depend on the solubility of the reactants. For biological molecules, aqueous buffers like PBS are often used.[1]

-

Prepare a stock solution of this compound in the same solvent. A slight molar excess (1.1 to 2 equivalents) of the azide is typically used to ensure complete consumption of the more precious DBCO-functionalized molecule.

-

-

Reaction Setup:

-

In the reaction vessel, add the solution of the DBCO-functionalized molecule.

-

While stirring, add the solution of this compound to the reaction mixture.

-